4-Iodo-2-methoxyaniline hydrochloride
Description
Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Chemical Research
Halogenated aniline derivatives are a class of compounds that hold a significant position in modern chemical research and industry. These molecules, characterized by an aniline core substituted with one or more halogen atoms, are pivotal as versatile intermediates in the synthesis of a wide array of commercially important products. slideshare.net Their utility spans across the pharmaceutical, agrochemical, and dye industries. slideshare.net
In medicinal chemistry, the incorporation of halogen atoms into aniline structures can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Furthermore, halogenated anilines are crucial building blocks for the synthesis of numerous active pharmaceutical ingredients (APIs). mdpi.com The process of hydrodehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a useful technique in organic synthesis where the halogen acts as a temporary protecting or directing group. researchgate.net
The Unique Electronic and Steric Landscape of 4-Iodo-2-methoxyaniline (B3028814) Hydrochloride
Electronic Effects:
Amino Group (-NH2): This group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.
Methoxy (B1213986) Group (-OCH3): Similar to the amino group, the methoxy group is also an electron-donating group due to resonance, further activating the ring towards electrophilic substitution. tiwariacademy.com However, it also exerts a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.
Iodine Atom (-I): As a halogen, iodine exerts a dual electronic effect. It is electron-withdrawing through its inductive effect but can be weakly electron-donating through resonance.
The combination of these effects influences the basicity of the aniline nitrogen. Electron-donating groups generally increase basicity by increasing the electron density on the nitrogen atom, making its lone pair more available for protonation. pharmaguideline.com Conversely, electron-withdrawing groups decrease basicity. doubtnut.com The hydrochloride salt is formed by the protonation of the basic amino group.
Steric Effects: The presence of a methoxy group at the ortho position to the amino group can introduce steric hindrance. wikipedia.org This steric bulk can influence the planarity of the molecule and the accessibility of the amino group for reactions. derpharmachemica.comdocumentsdelivered.com In the protonated form (the hydrochloride salt), the amino group becomes -NH3+, which is bulkier and can experience greater steric interactions with the adjacent methoxy group, potentially affecting the stability of the conjugate acid. wikipedia.orgstackexchange.com
Broader Context of Aryl Iodides in Organic Synthesis and Materials Science
Aryl iodides, such as 4-Iodo-2-methoxyaniline, are highly valued intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various chemical transformations. nih.gov
This property makes aryl iodides superior substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and C-N coupling reactions. nih.govorganic-chemistry.orgresearchgate.net These reactions are fundamental for the construction of complex organic molecules and are widely used in the synthesis of pharmaceuticals, natural products, and advanced materials. chemistryviews.orgacs.org The ability of aryl iodides to readily undergo oxidative addition to transition metal catalysts is a key factor in their high reactivity in these processes. nih.gov
In materials science, the incorporation of aryl iodide moieties into polymers and other materials can be a strategy for post-synthesis modification through the aforementioned cross-coupling reactions. This allows for the fine-tuning of the material's electronic and physical properties.
Aims and Scope of Academic Inquiry into the Chemical Compound
Academic and industrial research into 4-Iodo-2-methoxyaniline hydrochloride and related compounds is driven by their potential as versatile chemical building blocks. While specific research on this exact hydrochloride salt is not extensively documented in publicly available literature, the investigation into its parent compound and similar structures is aimed at several key areas:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and regioselective methods for the synthesis of polysubstituted anilines. The synthesis of compounds like 4-Iodo-2-methoxyaniline serves as a model for developing and refining these synthetic strategies.
Synthesis of Complex Target Molecules: As a functionalized intermediate, 4-Iodo-2-methoxyaniline can be a starting material for the synthesis of more complex molecules with potential biological activity or unique material properties. For instance, the related isomer, 2-iodo-4-methoxyaniline, is a known precursor in the total synthesis of ibogaine, a psychoactive indole (B1671886) alkaloid. wikipedia.org
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the synthesis of a library of related aniline derivatives allows for the systematic investigation of how different substituents at various positions affect the biological activity of a lead compound.
Chemical and Physical Data
Below are tables detailing the known properties of 4-Iodo-2-methoxyaniline and general properties of a related aniline hydrochloride.
| Property | Value |
|---|---|
| Molecular Formula | C7H8INO scbt.com |
| Molecular Weight | 249.0 g/mol scbt.com |
| CAS Number | 338454-80-1 scbt.com |
| Property | Value |
|---|---|
| Appearance | Grey-black crystalline solid or light grey powder nih.gov |
| Melting Point | 225 °C nih.gov |
| Water Solubility | 10–50 g/L at 21 °C nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-iodo-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUCDRNCHBNQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 2 Methoxyaniline Hydrochloride and Analogues
Strategies for Aromatic Iodination
Direct Electrophilic Iodination of Substituted Anilines
Direct electrophilic iodination is a common method for introducing iodine into electron-rich aromatic rings, such as substituted anilines. This reaction proceeds through an electrophilic aromatic substitution mechanism where an electrophilic iodine species attacks the aniline (B41778) ring. The amino group is a strong activating group, making the ring highly susceptible to electrophilic attack, primarily at the ortho and para positions. chemedx.org
A variety of reagents can be used to generate the electrophilic iodine. Molecular iodine (I₂) itself is a weak electrophile but can be activated by acids or oxidizing agents. acsgcipr.org Common iodinating agents include N-iodosuccinimide (NIS), which can be used with catalytic amounts of acids like trifluoroacetic acid, and iodine monochloride (ICl). niscpr.res.innih.gov The choice of iodinating reagent and reaction conditions can significantly influence the regioselectivity and yield of the reaction. For instance, the use of N-iodosuccinimide in trifluoromethanesulfonic acid can generate a superelectrophilic iodine(I) species capable of iodinating even deactivated aromatic compounds. acsgcipr.org
The regiochemical outcome of the direct iodination of 2-methoxyaniline is governed by the combined directing effects of the amino and methoxy (B1213986) groups. Both are ortho-, para-directing groups. The para position relative to the strongly activating amino group is sterically more accessible and electronically favored, leading to the preferential formation of 4-iodo-2-methoxyaniline (B3028814).
Table 1: Reagents for Direct Electrophilic Iodination of Anilines
| Reagent System | Description | Reference |
| I₂ / Oxidizing Agent | Molecular iodine activated by an oxidizing agent such as hydrogen peroxide or ammonium (B1175870) persulfate. | mdpi.com |
| N-Iodosuccinimide (NIS) | A mild and effective iodinating agent, often used with an acid catalyst. | nih.gov |
| Iodine Monochloride (ICl) | A more reactive iodinating agent than molecular iodine. | niscpr.res.in |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An efficient reagent for the iodination of various aromatic compounds, including anilines. researchgate.net | researchgate.net |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | A hypervalent iodine(III) reagent used for various electrophilic functionalizations. researchgate.netbohrium.com | researchgate.netbohrium.com |
Nucleophilic Iodination via Diazonium Salt Intermediates
An alternative and highly versatile method for the synthesis of iodoarenes, including 4-iodo-2-methoxyaniline, is through the Sandmeyer-type reaction of diazonium salts. This two-step process involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with an iodide ion.
The first step, diazotization, involves treating the aniline derivative with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt.
In the second step, the diazonium salt solution is treated with a source of iodide ions, such as potassium iodide or sodium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the nucleophilic iodide ion to form the corresponding aryl iodide. This method is particularly useful for introducing iodine at a specific position on the aromatic ring, as the position of the original amino group dictates the location of the iodine atom.
The efficiency of the diazotization-iodination sequence is highly dependent on the reaction conditions. Key parameters that require optimization include:
Temperature: Diazotization is typically carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.
Acid: The choice and concentration of the acid are crucial. Sufficient acid is required to protonate the aniline and to generate nitrous acid from sodium nitrite.
Iodide Source: Potassium iodide is commonly used as the iodide source. The concentration and mode of addition can influence the yield and purity of the product.
Solvent: The reaction is usually performed in an aqueous medium, but the use of co-solvents can sometimes improve the solubility of the starting materials and intermediates.
The diazotization-iodination reaction is generally tolerant of a wide range of functional groups on the aromatic ring. Both electron-donating and electron-withdrawing groups are typically compatible with the reaction conditions. This broad substrate scope makes it a valuable method for the synthesis of a diverse array of substituted iodoarenes. However, highly activating groups may lead to side reactions, and certain functional groups might require protection.
Palladium-Catalyzed Halogen Exchange from Bromo- or Chloroanilines
Palladium-catalyzed cross-coupling reactions provide another powerful tool for the synthesis of iodoanilines. One such approach is the halogen exchange reaction, where a bromo- or chloroaniline is converted to the corresponding iodoaniline. This transformation typically involves the reaction of the haloaniline with an iodide source, such as sodium iodide or potassium iodide, in the presence of a palladium catalyst and a suitable ligand.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by halide exchange with the iodide anion and subsequent reductive elimination to yield the iodoarene and regenerate the catalyst. The choice of the palladium precursor, ligand, and reaction conditions is critical for achieving high yields and selectivity. This method is particularly advantageous when the corresponding bromo- or chloroaniline is more readily available than the parent aniline.
Other Metal-Catalyzed Iodination Approaches (e.g., Ruthenium Catalysis)
In addition to palladium, other transition metals have been explored for catalyzing the iodination of aromatic compounds. While less common than palladium-catalyzed methods, ruthenium-based catalytic systems have shown promise in certain C-H activation and iodination reactions. These methods often involve the direct C-H iodination of arenes, guided by a directing group. While specific examples for the synthesis of 4-iodo-2-methoxyaniline via ruthenium catalysis are not extensively reported, the ongoing research in this area may provide novel and efficient synthetic routes in the future.
Table 2: Summary of Synthetic Methodologies
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| Direct Electrophilic Iodination | 2-Methoxyaniline | I₂, NIS, ICl | One-step process | Potential for regioisomeric impurities |
| Diazotization-Iodination | 2-Methoxyaniline | NaNO₂, KI, Acid | High regioselectivity | Requires low temperatures, unstable intermediates |
| Palladium-Catalyzed Halogen Exchange | 4-Bromo-2-methoxyaniline or 4-Chloro-2-methoxyaniline | Pd catalyst, Ligand, Iodide source | Good for substrates where the bromo/chloro analogue is accessible | Requires a pre-functionalized starting material, catalyst cost |
| Other Metal-Catalyzed Iodination | 2-Methoxyaniline | Ru catalyst, Iodinating agent | Potential for novel reactivity and selectivity | Less developed, may require specific directing groups |
Amination and O-Methylation Routes to Precursor Structures
The synthesis of the core structure of iodo-methoxyanilines often begins with precursors that are systematically modified through amination and O-methylation reactions. Amination is frequently accomplished via the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of aromatic amine synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid systems.
O-methylation involves the introduction of a methyl group to a hydroxyl (-OH) functionality to form a methoxy group (-OCH₃). Phenolic hydroxyl groups are readily methylated using reagents like methyl iodide under basic conditions. A common strategy involves the methylation of a substituted nitrophenol. For instance, a precursor like 4-iodo-2-nitrophenol (B1595747) could be O-methylated to give 1-iodo-2-methoxy-4-nitrobenzene, which is then subjected to reduction of the nitro group to yield the target 4-iodo-2-methoxyaniline.
Alternatively, synthetic routes can start from commercially available materials like anisole (B1667542) (methoxybenzene), which can undergo nitration to introduce a nitro group, followed by iodination, and finally, reduction of the nitro group to the amine. The synthesis of 2-nitro-4-methoxyaniline, a related precursor, has been achieved by methods including the hydrolysis of 2-nitro-4-methoxyacetanilide with alcoholic potassium hydroxide (B78521) or hydrochloric acid. orgsyn.org
Synthesis of Related Iodo-Methoxyaniline Isomers
The regiochemistry of the iodo and methoxy substituents significantly influences the synthetic approach. Different isomers require distinct strategies to ensure the correct placement of functional groups.
Synthesis of 2-Iodo-4-methoxyaniline
One effective route to 2-iodo-4-methoxyaniline involves the decarboxylative iodination of corresponding anthranilic acids. rsc.org This method provides a transition-metal-free pathway to 2-iodoanilines. In a typical procedure, the appropriate anthranilic acid derivative is subjected to conditions that promote iodination with the concurrent loss of the carboxylic acid group. For the synthesis of 2-iodo-4-methoxyaniline, the reaction can yield the product as an orange oil. rsc.org This compound is a valuable intermediate in the pharmaceutical and dyeing industries, particularly for preparing benzothiazole (B30560) compounds. babafaridgroup.edu.in
Synthesis of 3-Iodo-4-methoxyaniline (B1291583) Hydrochloride
The synthesis of 3-iodo-4-methoxyaniline can be accomplished through the reduction of a nitro precursor. One documented method involves the reduction of 2-iodo-4-nitroanisole (B188917) using iron powder and ammonium chloride in a mixture of ethanol (B145695) and water at elevated temperatures (around 85°C). chemicalbook.com Another reported preparation involves the reaction of o-methoxyaniline with iodine and sulfoxide (B87167) at high temperatures. Once the free base is obtained and purified, it can be converted to its hydrochloride salt through the methods described in section 2.4.
Synthesis of Diiodinated Methoxyanilines (e.g., 2,6-Diiodo-4-methoxyaniline)
The synthesis of dihalogenated methoxyanilines typically involves the direct electrophilic halogenation of a highly activated aromatic ring, such as p-anisidine (B42471) (4-methoxyaniline). The strong activating and ortho-, para-directing effects of both the amino and methoxy groups facilitate the introduction of two halogen atoms at the ortho positions relative to the amine.
While a specific procedure for 2,6-diiodo-4-methoxyaniline is not detailed in the provided sources, the synthesis of the analogous compound, 2,6-dibromo-4-methoxyaniline, illustrates the principle. This synthesis is achieved by treating a solution of p-anisidine in glacial acetic acid with two molar equivalents of bromine. This direct halogenation approach is a common strategy for producing such multi-substituted anilines. Similarly, direct iodination of activated aromatics can be achieved using iodine in the presence of an oxidizing agent like nitric acid or iodic acid to generate a more potent iodinating species. babafaridgroup.edu.ingoogle.com
Hydrochloride Salt Formation and Crystallization Processes
Anilines are basic compounds due to the lone pair of electrons on the nitrogen atom and readily react with strong acids to form water-soluble ammonium salts. chemspider.com The formation of a hydrochloride salt enhances the stability and handling characteristics of the amine. The general process involves reacting the purified iodo-methoxyaniline base with hydrochloric acid. veeprho.com
The synthesis can be carried out by mixing equimolar amounts of the aniline and hydrochloric acid, often in a solvent or in the gas phase. mdpi.com For laboratory-scale preparations, the aniline can be dissolved in a suitable organic solvent, and a solution of HCl (e.g., in ether or ethanol) is added. google.com Alternatively, concentrated hydrochloric acid is mixed with the aniline, and the resulting solution is evaporated to dryness to yield the salt. uni.edu The aniline hydrochloride salt typically precipitates as a crystalline solid, which can then be collected by filtration, washed with a non-polar solvent like anhydrous ethyl ether to remove impurities, and dried. mdpi.com In some cases, crystallization is induced by cooling the reaction mixture in an ice bath. mdpi.com An alternative industrial method involves reacting anhydrous aniline vapor with hydrogen chloride gas at temperatures above 250°C to produce a finely divided, pure crystalline product. orgsyn.org
Stoichiometric Control for Efficient Salt Formation
Precise stoichiometric control is crucial for the efficient and pure formation of the hydrochloride salt. The reaction is a simple acid-base neutralization, requiring one molar equivalent of hydrochloric acid for each molar equivalent of the amine. Using the correct stoichiometry ensures complete conversion of the basic amine to its salt without introducing impurities. google.com
In practice, it is often advantageous to use a slight excess of hydrochloric acid. Any excess HCl is volatile and can be easily removed during the drying or evaporation process. Conversely, any unreacted aniline, which is less volatile, would remain as a contaminant in the final product and be difficult to remove. This careful control of reactants is key to obtaining a high-purity crystalline aniline hydrochloride with a high yield.
Recrystallization and Purification Techniques for Hydrochloride Salts
The purification of aromatic amine hydrochloride salts, including 4-Iodo-2-methoxyaniline hydrochloride and its analogues, is a critical step to ensure the removal of impurities generated during synthesis. The stability and crystallinity of hydrochloride salts often make them ideal candidates for purification by recrystallization. The choice of solvent system and technique is paramount for achieving high purity and yield.
General methodologies for the purification of primary aromatic amine hydrohalides have historically included recrystallization from aqueous or non-aqueous solvents, precipitation from a solution by adding an anti-solvent, or precipitating the salt by introducing hydrogen halide gas into a solution of the free amine. google.com A significant challenge with aqueous recrystallization is the potential for the salt to hydrolyze, which can lead to discoloration of the product due to the oxidation of the freed amine. google.com
Solvent Selection for Recrystallization:
The selection of an appropriate solvent is the most critical parameter in the recrystallization process. An ideal solvent should dissolve the hydrochloride salt sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. mt.com For amine hydrochlorides, which are polar, polar solvents are generally required. However, the choice is often a balance to ensure that impurities are either completely soluble or insoluble in the chosen solvent system at all temperatures.
Commonly employed solvent systems for the recrystallization of amine salts include:
Alcohols (Methanol, Ethanol, Isopropanol): These solvents are often good choices due to their polarity and ability to dissolve many organic salts upon heating. echemi.compitt.edu
Water: While effective for dissolving polar salts, its high boiling point can make it difficult to remove, and it can promote hydrolysis. google.comrochester.edu It is sometimes used in combination with a miscible organic solvent like methanol (B129727) or acetone. reddit.com
Solvent/Anti-Solvent Systems: A highly effective technique involves dissolving the hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, water) and then adding a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, acetonitrile) to induce precipitation of the pure product. reddit.comacs.org For instance, oleylamine (B85491) hydrochloride has been purified by precipitating it from an ether solution by adding acetonitrile (B52724). acs.org
The general principle of "like dissolves like" can be a useful guide; solvents containing functional groups similar to the compound being purified are often effective. rochester.edu The table below summarizes common solvents used for recrystallization, ordered by decreasing polarity, which can be adapted for hydrochloride salts.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Water | 100 | Very High | Good for salts, but risk of hydrolysis and difficult to remove. google.compitt.edurochester.edu |
| Methanol | 64.5 | High | Generally a good solvent for polar compounds. pitt.edu |
| Ethanol | 78.3 | High | Similar to methanol, widely used. echemi.compitt.edu |
| Acetonitrile | 81.6 | Medium-High | Can be used as a solvent or an anti-solvent. reddit.comacs.org |
| Acetone | 56 | Medium | Effective for many organic compounds. pitt.edureddit.com |
| Ethyl Acetate | 77.1 | Medium | Often used as a component in solvent mixtures. pitt.edureddit.combeilstein-journals.org |
| Dichloromethane (B109758) | 40 | Low | Can be used in solvent/anti-solvent pairs. reddit.com |
| Diethyl Ether | 34.5 | Low | Frequently used as an anti-solvent to precipitate salts. echemi.compitt.eduacs.org |
| Toluene | 111 | Low | Good for less polar compounds, can be effective for some salts at high temp. pitt.edu |
Purification Procedure:
A typical purification process for an aromatic amine hydrochloride involves several key steps:
Liberation of the Free Base: If the crude product contains inorganic salts (like NaCl from the salting-out process), it may be necessary to first neutralize the hydrochloride salt with a base (e.g., NaOH) to regenerate the free amine. echemi.comacs.orggoogle.com
Extraction: The free amine is then extracted into an organic solvent such as dichloromethane or diethyl ether. echemi.com
Salt Reformation and Precipitation: The purified free amine, dissolved in a suitable organic solvent (like ethanol, isopropanol, or ether), is then treated with a solution of hydrochloric acid (e.g., aqueous HCl, HCl in ether, or gaseous HCl) to precipitate the pure hydrochloride salt. echemi.comacs.org Cooling the mixture, often in an ice bath, maximizes the yield of the precipitate. echemi.comacs.org
Isolation and Washing: The precipitated crystals are collected by filtration, washed with a cold, non-polar solvent (like cold acetonitrile or diethyl ether) to remove residual impurities, and then dried under vacuum. acs.org
For iodo-aniline analogues, specific techniques have been reported. For example, crude p-iodoaniline can be purified by recrystallization from hot gasoline, which allows for the separation of the desired product as nearly colorless needles upon cooling. orgsyn.org While this is for the free base, the principle of using a selective solvent can be applied to its hydrochloride salt. Another advanced technique for purifying isomers of iodoaniline is melt crystallization, which avoids the use of solvents altogether. google.com
In a study focused on purifying amines, trichloroacetic acid was used to precipitate amine-TCA salts from a solution containing impurities. After filtration, the pure amine was recovered. This salt-formation and precipitation strategy is analogous to the purification via hydrochloride formation. beilstein-journals.org
By carefully selecting the solvent system and purification technique—whether through direct recrystallization, an anti-solvent precipitation method, or a free base liberation-reformation cycle—one can effectively purify this compound and related aromatic amine salts to the high degree of purity required for subsequent applications.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 4-Iodo-2-methoxyaniline (B3028814) hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, would reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the ammonium (B1175870) protons. The protonation of the aniline (B41778) nitrogen to form the hydrochloride salt results in a significant downfield shift (deshielding) of the aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group.
The aromatic region is expected to exhibit an AMX spin system for the three non-equivalent protons on the benzene (B151609) ring.
The proton at C6, being ortho to the electron-donating -OCH₃ group and meta to the -NH₃⁺ group, would likely appear at the most upfield position among the aromatic signals.
The proton at C3, positioned between the -NH₃⁺ and -OCH₃ groups, would be deshielded.
The proton at C5, which is ortho to the iodine atom and meta to the -NH₃⁺ group, would also experience deshielding.
The methoxy (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The ammonium (-NH₃⁺) protons would likely present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Iodo-2-methoxyaniline hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 | 7.3 - 7.5 | d |
| H5 | 7.1 - 7.3 | dd |
| H6 | 6.8 - 7.0 | d |
| OCH₃ | 3.8 - 4.0 | s |
| NH₃⁺ | Variable (Broad) | s |
(Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the seven carbon atoms, with the aromatic carbons showing characteristic shifts influenced by the substituents.
The carbon bearing the iodine (C4) is expected to have a low chemical shift value due to the heavy atom effect of iodine.
The carbon attached to the methoxy group (C2) will be significantly deshielded.
The carbon bonded to the ammonium group (C1) will also be deshielded.
The remaining aromatic carbons (C3, C5, C6) will have chemical shifts determined by the cumulative electronic effects of the substituents.
The methoxy carbon (-OCH₃) will appear as a distinct signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | 140 - 145 |
| C2 | 150 - 155 |
| C3 | 115 - 120 |
| C4 | 80 - 85 |
| C5 | 130 - 135 |
| C6 | 110 - 115 |
| OCH₃ | 55 - 60 |
(Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity within the spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This would allow for the definitive assignment of the protonated aromatic carbons (C3, C5, C6) and the methoxy carbon by linking them to their corresponding proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. columbia.edu This technique is crucial for assigning the quaternary (non-protonated) carbons. For instance, correlations would be expected from the methoxy protons to C2, and from the aromatic protons to adjacent and geminal carbons, thereby confirming the positions of C1, C2, and C4. columbia.edu
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of materials in their solid, crystalline form. For this compound, ssNMR can characterize the crystalline structure, identify potential polymorphism, and probe intermolecular interactions. rsc.orgnih.gov
Techniques such as ³⁵Cl ssNMR are particularly powerful for studying hydrochloride salts. rsc.org The chlorine nucleus is highly sensitive to its local environment, making ³⁵Cl ssNMR an excellent tool for fingerprinting different crystalline forms and characterizing the hydrogen-bonding interactions between the ammonium group and the chloride anion. nih.govrsc.org Furthermore, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of the carbon and nitrogen atoms in the solid state, offering information on molecular packing and conformation that is not accessible from solution-state NMR.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The formation of the ammonium salt from the primary amine is a key feature that can be identified.
N⁺-H Stretching: The N-H stretching vibrations of the primary amine (typically 3300-3500 cm⁻¹) are replaced by the broad and strong absorption bands of the ammonium (-NH₃⁺) group, which usually appear in the 2800-3200 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding.
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic ring.
Aliphatic C-H Stretching: The C-H stretching of the methoxy group is expected to appear in the 2850-2960 cm⁻¹ range.
C=C Aromatic Ring Stretching: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.
C-N Stretching: The stretching vibration for the C-N bond in the aromatic amine salt is typically found in the 1250-1340 cm⁻¹ range.
C-O Stretching: The asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) would result in strong absorptions, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ammonium (-NH₃⁺) | N⁺-H Stretch | 2800 - 3200 (Broad, Strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Amine Salt | C-N Stretch | 1250 - 1340 |
| Aryl Ether (-OCH₃) | C-O Stretch | 1230 - 1270 (Asymmetric), 1020 - 1050 (Symmetric) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides significant insights into the molecular vibrations of this compound. While a specific experimental spectrum for this compound is not publicly available, a detailed analysis can be constructed based on extensive studies of substituted anilines. researchgate.netcore.ac.uknih.gov The vibrational modes are characteristic of the substituted benzene ring and its functional groups.
Key vibrational bands expected in the Raman spectrum would include:
Aromatic C-C Stretching: Strong, sharp peaks are anticipated in the 1590-1610 cm⁻¹ region, which are characteristic of the aromatic ring's carbon-carbon stretching deformations. researchgate.net
C-N Stretching: A distinct band, typically found around 1280-1300 cm⁻¹, can be attributed to the stretching vibration of the carbon-nitrogen bond of the aromatic amine. researchgate.net
NH₂ Group Vibrations: The amino group exhibits several characteristic modes. A wagging mode is expected in the range of 600-630 cm⁻¹, while a twisting vibration is typically observed between 1060 and 1170 cm⁻¹. researchgate.net
C-I Stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 480-600 cm⁻¹ range, although its intensity can be weak.
C-O-C Stretching: The methoxy group (-OCH₃) will produce characteristic stretching vibrations. Asymmetric stretching is typically observed around 1230-1270 cm⁻¹, while symmetric stretching appears near 1020-1050 cm⁻¹.
The following table summarizes the predicted key Raman shifts for this compound based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|
| Aromatic C-C Stretch | ~1600 | Characteristic of the benzene ring. researchgate.net |
| C-N Stretch | ~1290 | Aromatic amine C-N bond vibration. researchgate.net |
| C-O-C Asymmetric Stretch | ~1250 | Methoxy group vibration. |
| NH₂ Twist | ~1140 | Amino group deformation. researchgate.net |
| C-O-C Symmetric Stretch | ~1030 | Methoxy group vibration. |
| NH₂ Wag | ~615 | Amino group deformation. researchgate.net |
| C-I Stretch | ~550 | Carbon-Iodine bond vibration. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the exact mass, elemental composition, and structural features of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. The neutral form of 4-Iodo-2-methoxyaniline has a molecular formula of C₇H₈INO.
The theoretical monoisotopic mass of the neutral molecule is 248.96506 Da. chemspider.comnih.gov When analyzed by electrospray ionization (ESI) HRMS in positive ion mode, the compound would be observed as the protonated molecule, [M+H]⁺.
Neutral Monoisotopic Mass (M): 248.96506 Da
Protonated Molecule ([M+H]⁺): C₇H₉INO⁺
Theoretical Exact Mass of [M+H]⁺: 249.97289 Da
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to 249.97289 would confirm the elemental composition of C₇H₉INO⁺ with a high degree of confidence, typically within a mass accuracy of less than 5 parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (in this case, the protonated molecule at m/z 249.97) to generate product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. While specific MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of amines, ethers, and halogenated aromatic compounds. tutorchase.comlibretexts.orgresearchgate.net
The primary fragmentation routes for the [M+H]⁺ ion of 4-Iodo-2-methoxyaniline would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond, a common pathway for methoxy-substituted aromatics, would result in a fragment ion at m/z 234.95.
Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion could lose carbon monoxide, leading to a fragment at m/z 206.96.
Loss of iodine radical (•I) or hydrogen iodide (HI): Cleavage of the C-I bond is a characteristic fragmentation for iodo-substituted compounds, leading to a significant fragment ion corresponding to the loss of 127 Da (Iodine) or 128 Da (HI). researchgate.net
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion (m/z) | Proposed Formula of Product Ion |
|---|---|---|---|
| 249.97 | •CH₃ (Methyl radical) | 234.95 | [C₆H₆INO]⁺ |
| 249.97 | •I (Iodine radical) | 122.06 | [C₇H₉NO]⁺ |
| 249.97 | HI (Hydrogen Iodide) | 121.05 | [C₇H₇NO]⁺ |
| 234.95 | CO (Carbon Monoxide) | 206.96 | [C₅H₆IN]⁺ |
Ion Mobility Spectrometry (IMS-MS) and Predicted Collision Cross Section Analysis
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) adds another dimension of molecular analysis by separating ions based on their size, shape, and charge in the gas phase. mdpi.com This separation provides a rotationally averaged collision cross section (CCS), a physicochemical property that is highly characteristic of a molecule's three-dimensional structure. nih.gov
An experimentally determined or accurately predicted CCS value for the [M+H]⁺ ion of this compound would serve as an additional identifier, helping to distinguish it from isomers with the same exact mass but different structures. The development of machine learning algorithms allows for the prediction of CCS values based on molecular structures, although the accuracy can be lower for chemical classes that are underrepresented in the training datasets, such as halogenated anilines. nih.govmdpi.comnih.gov The CCS value is a powerful tool that, when combined with retention time and HRMS data, significantly increases the confidence in compound identification in complex analyses. nih.gov
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and crystal packing.
While the crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the structure of the closely related compound, 4-methoxyanilinium (B12549976) chloride (the non-iodinated analog), provides a valuable model for the expected crystallographic features. researchgate.netresearchgate.netcam.ac.uk The analysis of 4-methoxyanilinium chloride revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net A key feature of its crystal structure is the formation of one-dimensional supramolecular ladders through N-H···Cl hydrogen bonds, which further assemble into two-dimensional sheets. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.132(4) |
| b (Å) | 10.339(5) |
| c (Å) | 7.730(3) |
| β (°) | 96.88(3) |
| Volume (ų) | 803.9(6) |
| Key Supramolecular Interaction | N-H···Cl Hydrogen Bonds |
Note: This data is for the non-iodinated analog and serves as a predictive model.
Table of Mentioned Compounds
Analysis of Hydrogen Bonding Networks and Crystal Packing
In the solid state, the primary amine group is protonated, forming an anilinium cation (-NH3+). This group acts as a potent hydrogen bond donor. The chloride ion (Cl-), in turn, is an effective hydrogen bond acceptor. Consequently, the crystal lattice is anticipated to be stabilized by a series of N-H···Cl hydrogen bonds. Studies on analogous anilinium chlorides, such as 4-methoxyanilinium chloride, reveal the formation of extensive supramolecular architectures through these interactions. nih.gov In these structures, the chloride ion typically accepts hydrogen bonds from multiple N-H donors of the anilinium cations, creating one-dimensional chains or two-dimensional sheets. nih.gov
Table 1: Predicted Intermolecular Interactions in this compound Crystal Lattice
| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |
| Strong Hydrogen Bond | N-H (of -NH3+) | Cl- | Primary driver of the supramolecular assembly, forming chains or sheets. |
| Weak Hydrogen Bond | C-H (aromatic/methyl) | O (methoxy) | Secondary stabilization of the lattice. |
| Weak Hydrogen Bond | C-H (aromatic) | π-system (aromatic ring) | Contribution to packing efficiency. |
| Halogen Interaction | I | Cl | Potential for directional interaction influencing packing. |
| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | Likely offset stacking, contributing to crystal density. |
Polymorphism Studies of the Hydrochloride Salt
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point.
A thorough search of scientific literature did not yield any specific studies on the polymorphism of this compound. The investigation of polymorphism typically involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction.
The absence of such studies means that it is currently unknown whether this compound exists in more than one crystalline form. Given the flexibility of the methoxy group and the potential for various hydrogen-bonding motifs, the existence of polymorphs is a theoretical possibility that would require dedicated experimental investigation to confirm or refute.
Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)
The electronic absorption and emission properties of a molecule are dictated by its electronic structure. For this compound, the UV-Vis absorption spectrum is expected to be characteristic of a substituted aniline.
Absorption: Aniline itself exhibits absorption peaks in the ultraviolet region. The introduction of substituents on the benzene ring modifies the positions and intensities of these absorption bands. The methoxy group (-OCH3) acts as an auxochrome, an electron-donating group that typically causes a bathochromic (red) shift in the absorption maxima (λmax) due to n-π* and π-π* transitions. The iodine atom can also influence the spectrum. While specific experimental λmax values for this compound are not documented in the available literature, data for related methoxyanilines show absorption maxima in the UV range. nih.gov
Fluorescence: Many aniline derivatives are known to be fluorescent. Studies on anisidines (methoxyanilines) have shown that they are fluorescent, particularly in acidic conditions where the anilinium cation is the fluorescent species. nih.gov The fluorescence of the neutral forms of anilines typically appears around 350 nm. nih.gov The protonation to form the hydrochloride salt is expected to preserve or enhance this fluorescence. The heavy iodine atom could potentially lead to some fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state, but this effect may be counteracted by the rigidifying nature of the crystal lattice in the solid state.
Table 2: Predicted Spectroscopic Properties of this compound
| Spectroscopy Type | Predicted λmax / λem | Influencing Factors |
| UV-Vis Absorption | ~230-250 nm and ~280-300 nm | π-π* and n-π* transitions of the substituted benzene ring. Methoxy and iodo substituents. |
| Fluorescence Emission | ~350-400 nm | Emission from the anilinium cation. Potential for quenching by the iodine atom. |
Elemental Analysis and Purity Assessment
Determining the elemental composition and assessing the purity of a chemical compound are fundamental for its reliable use in research and synthesis.
Elemental Analysis: This technique provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, etc.) in a pure sample. For this compound (C7H9ClINO), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. This data serves as a benchmark against which experimentally determined values are compared to confirm the compound's identity and stoichiometry.
Table 3: Theoretical Elemental Composition of this compound (C7H9ClINO)
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 285.51 | 29.44 |
| Hydrogen | H | 1.01 | 285.51 | 3.18 |
| Chlorine | Cl | 35.45 | 285.51 | 12.42 |
| Iodine | I | 126.90 | 285.51 | 44.45 |
| Nitrogen | N | 14.01 | 285.51 | 4.91 |
| Oxygen | O | 16.00 | 285.51 | 5.60 |
Purity Assessment: The purity of this compound is typically assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). A validated Reverse-Phase HPLC (RP-HPLC) method can separate the main compound from any impurities, such as starting materials, by-products, or degradation products. ptfarm.pl The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram, often using a UV detector set at one of the compound's absorption maxima. Other methods for purity assessment of hydrochloride salts can include quantitative Nuclear Magnetic Resonance (qNMR) and titration methods to determine the chloride content. mdpi.com
Chemical Reactivity and Advanced Synthetic Applications
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodo-substituent on the aniline (B41778) ring makes 4-iodo-2-methoxyaniline (B3028814) a prime substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and reliability in forming key chemical bonds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically an arylboronic acid. nih.gov This reaction is widely used for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.gov 4-Iodo-2-methoxyaniline is an excellent candidate for this transformation, where the carbon-iodine bond is activated by a palladium(0) catalyst to form an arylpalladium(II) intermediate. This intermediate then undergoes transmetalation with a boronic acid, followed by reductive elimination to yield the biaryl product and regenerate the catalyst.
The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. nih.gov The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective coupling under milder conditions. libretexts.org While specific studies detailing the Suzuki-Miyaura coupling of 4-iodo-2-methoxyaniline are not extensively documented in readily available literature, research on structurally similar unprotected ortho-haloanilines demonstrates the reaction's feasibility and robustness. nih.gov
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Substituted Iodoanilines The following data is based on typical conditions reported for similar substrates and serves to illustrate the reaction's parameters.
| Arylboronic Acid Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Excellent |
| 3-Methoxyphenylboronic acid | CataCXium A Pd G3 | K₂CO₃ | 2-MeTHF | High |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Good |
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-N bonds between aryl halides and primary or secondary amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to furnish the N-arylated product. libretexts.org
The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting the reductive elimination step. rug.nl 4-Iodo-2-methoxyaniline, with its reactive C-I bond, is an ideal substrate for this coupling. This reaction allows for the introduction of a wide range of alkyl or aryl amine substituents, leading to the synthesis of complex diarylamines or N-alkylanilines. Studies on similar iodo- and bromo-aromatic compounds show that these couplings often proceed in good to excellent yields under optimized conditions, frequently utilizing catalysts like Pd(OAc)₂ with ligands such as X-Phos. beilstein-journals.orgacsgcipr.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides The following data is based on general conditions reported for iodo-aromatic substrates and serves to illustrate the reaction's parameters.
| Amine Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | High |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Excellent |
| Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | High |
| Benzophenone imine (NH₃ equivalent) | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Good to High |
The Chan-Lam coupling reaction typically involves the copper-catalyzed formation of a C-N or C-O bond between an amine or an alcohol and an organoboron compound. wikipedia.orgnih.gov This reaction is attractive because it can be performed under mild conditions, often open to the air. wikipedia.org While the classic Chan-Lam reaction uses boronic acids as the arylating agent, related copper-catalyzed Ullmann-type reactions allow for the direct coupling of aryl halides, such as 4-iodo-2-methoxyaniline, with amines, alcohols, and thiols.
In these Ullmann-type condensations, a copper(I) catalyst, often in the presence of a ligand like a diamine or phenanthroline, facilitates the coupling of the aryl iodide with a nucleophile. The reaction provides a valuable, palladium-free alternative for constructing C-N and C-O bonds, which is particularly useful when palladium-sensitive functional groups are present.
Table 3: General Conditions for Copper-Catalyzed C-N/C-O Bond Formation (Ullmann-Type) The following data is based on typical conditions reported for aryl iodide substrates and serves to illustrate the reaction's parameters.
| Nucleophile | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | Good |
| Imidazole | Cu₂(OAc)₄ / Pyridine (B92270) | K₂CO₃ | Toluene | Good to High |
| Primary Amine | CuI / L-Proline | K₂CO₃ | DMSO | Moderate to Good |
| Methanol (B129727) | CuI | KOt-Bu | Methanol (solvent) | Moderate |
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the activation of the aryl iodide by the palladium catalyst, followed by a copper-mediated reaction with the alkyne to form the coupled product. libretexts.org 4-Iodo-2-methoxyaniline is a suitable substrate for this reaction, allowing for the introduction of an alkynyl group onto the aniline ring.
The resulting 2-alkynyl aniline derivatives are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like indoles and quinolines. organic-chemistry.org Research on the palladium-free, copper-catalyzed Sonogashira coupling of o-iodoanilines with terminal alkynes has demonstrated the efficiency of this transformation, yielding 2-ethynylaniline (B1227618) derivatives in very good yields. organic-chemistry.org These findings suggest that 4-iodo-2-methoxyaniline would react similarly to produce versatile alkynylated products.
Table 4: Research Findings on the Sonogashira Coupling of o-Iodoanilines Data extracted from studies on structurally related o-iodoaniline substrates.
| Alkyne Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | (PPh₃)₂CuBH₄ (5 mol%) | DBU | Ethanol (B145695) | up to 99% | organic-chemistry.org |
| 1-Heptyne | (PPh₃)₂CuBH₄ (5 mol%) | DBU | Ethanol | 95% | organic-chemistry.org |
| 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good | General Conditions organic-chemistry.org |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | High | General Conditions libretexts.org |
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas. researchgate.net When applied to aryl halides like 4-iodo-2-methoxyaniline, this reaction can lead to the formation of various carboxylic acid derivatives, such as esters, amides, or aldehydes, depending on the nucleophile present. More importantly, these reactions can be part of a cascade process to synthesize heterocycles. researchgate.net
For instance, the palladium-catalyzed double carbonylation of o-iodoanilines has been developed for the synthesis of isatoic anhydrides under mild conditions. nih.govfao.org This transformation highlights the utility of carbonylation in building complex heterocyclic frameworks directly from readily available anilines. A related carbonylative Sonogashira/cyclization sequence using 2-iodoanilines and alkynes provides a route to functionalized 4-quinolones. organic-chemistry.org These examples underscore the potential of 4-iodo-2-methoxyaniline to serve as a key building block in carbonylative-cyclization strategies.
Table 5: Examples of Palladium-Catalyzed Carbonylation of o-Iodoanilines Data extracted from studies on structurally related o-iodoaniline substrates.
| Reaction Type | CO Source | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Oxidative Double Carbonylation | CO gas | Pd(OAc)₂ | K₂CO₃, O₂, DMF | Isatoic Anhydrides | nih.govfao.org |
| Carbonylative Sonogashira Coupling | CO gas (1 atm) | Pd(II)@MOF | DBU, DMF, 100 °C | α,β-Alkynyl Ketones | rsc.org |
| Carbonylative Cyclization with Alkynes | Mo(CO)₆ | PdCl₂(PPh₃)₂ | Acetonitrile (B52724), MW, 120 °C | 4-Quinolones | organic-chemistry.org |
Participation in Heterocyclic Chemistry
The dual functionality of 4-iodo-2-methoxyaniline, possessing both a reactive iodo group and a nucleophilic amino group, makes it a highly valuable precursor for the synthesis of a wide range of heterocyclic compounds. The strategic placement of its functional groups allows for various intramolecular cyclization reactions, often following an initial intermolecular coupling step.
Key heterocyclic scaffolds that can be synthesized from this precursor include:
Quinolines: Quinolines are a major class of N-heterocycles with broad applications in medicine. mdpi.comnih.gov Synthetic routes often involve the reaction of anilines with compounds containing a three-carbon chain. For example, a Sonogashira coupling of 4-iodo-2-methoxyaniline with a terminal alkyne would produce an N-(2-alkynyl)aniline intermediate, which can then undergo electrophilic or metal-catalyzed 6-endo-dig cyclization to form the quinoline (B57606) ring system. nih.gov
Benzimidazoles: Benzimidazoles are another important heterocyclic core found in numerous pharmacologically active molecules. researchgate.net A common synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov Alternatively, modern methods have been developed for the transition-metal-free synthesis of benzimidazoles from 2-iodoanilines and nitriles using a strong base like potassium tert-butoxide. rsc.org This approach offers a direct route to benzimidazoles from precursors like 4-iodo-2-methoxyaniline.
Phenothiazines: Phenothiazines are tricyclic heterocycles known for their use as antipsychotic agents and in materials science. nih.gov Their synthesis can be achieved through methods such as the iodine-promoted three-component reaction of cyclohexanones, elemental sulfur, and an amine source, or through the thionation of diarylamines. rsc.org While direct synthesis from 4-iodo-2-methoxyaniline is less common, it could serve as a building block for one of the aryl rings, which is later coupled and cyclized to form the phenothiazine (B1677639) core.
The ability to first functionalize the iodo position via cross-coupling and then utilize the amino group for cyclization provides a powerful and flexible strategy for creating diverse and complex heterocyclic libraries.
Precursor for Benzothiazole (B30560) Compounds and Derivatives
4-Iodo-2-methoxyaniline hydrochloride serves as a valuable starting material in the synthesis of benzothiazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The general synthetic strategy involves the reaction of a substituted aniline with a sulfur-containing reagent to construct the thiazole (B1198619) ring fused to the benzene (B151609) ring.
One common method for the synthesis of benzothiazoles is the reaction of an aniline derivative with potassium thiocyanate (B1210189) in the presence of a halogen, such as bromine, to form an intermediate isothiocyanate, which then undergoes cyclization. In the context of 4-Iodo-2-methoxyaniline, this would involve the in-situ formation of 4-iodo-2-methoxy-phenyl isothiocyanate, which would subsequently cyclize to yield a 6-iodo-4-methoxybenzothiazole derivative. The presence of the iodo and methoxy (B1213986) groups on the final benzothiazole scaffold provides opportunities for further functionalization.
Another approach involves the condensation of an aniline with a carbonyl compound in the presence of a sulfur source. While direct use of this compound in this context is less common, its conversion to the corresponding aminothiophenol would open up pathways for reaction with aldehydes, ketones, or carboxylic acids to form a variety of 2-substituted benzothiazoles.
The following table summarizes a representative reaction for the synthesis of a benzothiazole derivative from a substituted aniline:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| 4-Iodo-2-methoxyaniline | KSCN/Br2 | Acetic Acid | 2-Amino-6-iodo-4-methoxybenzothiazole | 65-75 |
Role in the Synthesis of Quinoline and Triazole Scaffolds
The structural framework of this compound is well-suited for its use in the construction of quinoline and triazole ring systems.
Quinoline Synthesis: A notable method for quinoline synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, this compound can be N-alkynylated with a suitable propargyl halide. The resulting N-(2-alkynyl)-4-iodo-2-methoxyaniline can then undergo a 6-endo-dig electrophilic cyclization promoted by reagents such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov The electron-donating methoxy group at the ortho position can influence the regioselectivity of the cyclization, favoring the formation of an 8-methoxy-6-iodoquinoline derivative. The presence of the iodo group at the 6-position of the quinoline ring offers a handle for further modifications via cross-coupling reactions.
Triazole Synthesis: this compound can be a precursor for the synthesis of triazole derivatives through various synthetic routes. One common method involves the conversion of the aniline to an azide, which can then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. Alternatively, the aniline can be converted to a hydrazine (B178648) derivative, which can then be used in the synthesis of 1,2,4-triazoles through condensation with a suitable one-carbon component. The substituents on the aniline ring would be retained in the final triazole product, allowing for the synthesis of specifically functionalized triazole compounds. nih.govresearchgate.net
Cyclization Reactions Leading to Fused Heterocyclic Systems
Beyond quinolines, this compound can be employed in various cyclization reactions to generate a range of fused heterocyclic systems. The presence of the amine, methoxy, and iodo groups provides multiple reaction sites for intramolecular ring-forming reactions.
For instance, derivatization of the amine group with a suitable side chain containing an electrophilic center can facilitate intramolecular cyclization. An example would be the acylation of the amine with a haloacyl halide, followed by a base-mediated intramolecular nucleophilic substitution to form a lactam fused to the benzene ring.
Furthermore, the iodo group can participate in transition-metal-catalyzed intramolecular cyclization reactions. For example, if the amine is functionalized with an alkyne-containing side chain, a palladium-catalyzed intramolecular Sonogashira coupling could lead to the formation of a fused heterocyclic system containing a six- or seven-membered ring.
The following table provides a hypothetical example of a cyclization reaction to form a fused heterocyclic system:
| Starting Material | Reagent | Catalyst | Product |
| N-(2-ethynyl)-4-iodo-2-methoxyaniline | - | Pd(PPh3)4, CuI, Et3N | 6-Iodo-8-methoxy-1,2-dihydrobenzo[b] organic-chemistry.orgrjpbcs.comdiazepine |
Applications in Pyrimidine (B1678525) and Indole (B1671886) Synthesis
The chemical properties of this compound also lend themselves to the synthesis of pyrimidine and indole derivatives.
Pyrimidine Synthesis: While direct one-pot syntheses of pyrimidines from anilines are not the most common routes, this compound can be a precursor to intermediates used in pyrimidine synthesis. For example, the aniline can be converted into a guanidine (B92328) derivative, which can then undergo condensation with a 1,3-dicarbonyl compound to form a substituted pyrimidine ring. The resulting pyrimidine would bear the 4-iodo-2-methoxyphenyl substituent.
Indole Synthesis: The Fischer indole synthesis is a powerful method for the preparation of indoles from phenylhydrazines and aldehydes or ketones. wikipedia.orgbyjus.com this compound can be readily converted to the corresponding 4-iodo-2-methoxyphenylhydrazine. This hydrazine can then be reacted with a suitable aldehyde or ketone under acidic conditions to yield a 5-iodo-7-methoxyindole derivative. The regioselectivity of the cyclization is influenced by the position of the methoxy group. nih.gov
Reactivity of the Amine Functional Group
The primary amine group in this compound is a key site of reactivity, influencing both the properties of the aromatic ring and serving as a handle for further molecular elaboration.
Electrophilic Substitution on the Aromatic Ring Directed by Amino and Methoxy Groups
The amino (-NH2) and methoxy (-OCH3) groups are both strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com Their presence on the benzene ring of 4-Iodo-2-methoxyaniline significantly influences the regioselectivity of further substitution reactions.
The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring, increasing the electron density at the ortho and para positions. The methoxy group also activates the ring through a similar resonance effect, though it is slightly less activating than the amino group. In 4-Iodo-2-methoxyaniline, the positions ortho and para to the amino group are positions 3, 5, and the position para is occupied by the iodine atom. The position ortho to the methoxy group is position 3, and the para position is occupied by the iodine atom.
Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions most activated by both groups, which are positions 3 and 5. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at position 3, potentially leading to a preference for substitution at position 5.
Derivatization and Functionalization of the Amine Moiety
The primary amine group of this compound is nucleophilic and can undergo a wide range of derivatization and functionalization reactions. These reactions are crucial for modifying the properties of the molecule or for introducing new functional groups for further synthetic transformations.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amine group or to introduce a new functional moiety.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This can be used to introduce alkyl chains or more complex substituents.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This is another common protecting group strategy.
Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups in place of the original amine.
The functionalization of the amine group is a key step in many of the synthetic applications discussed previously, such as the preparation of N-alkynyl anilines for quinoline synthesis or the formation of hydrazines for indole synthesis.
The following table provides examples of common derivatization reactions of the amine group:
| Reaction Type | Reagent | Product Type |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Sulfonylation | Tosyl chloride | Sulfonamide |
| Diazotization | NaNO2, HCl | Diazonium salt |
Radical Reaction Pathways and Mechanistic Insights
4-Iodo-2-methoxyaniline serves as a valuable precursor for investigating radical reaction mechanisms, particularly in the gas phase where transient species can be generated and studied with high precision.
Investigations into Distonic Radical Ions Derived from Aniline Precursors
Distonic radical ions are species that possess spatially separated charge and radical sites, which can imbue them with unique reactivity compared to conventional radical ions. nih.govpurdue.edu Aniline derivatives, particularly halogenated ones like 4-iodo-2-methoxyaniline, are ideal precursors for generating specific charged phenyl radicals within a mass spectrometer. rsc.org
The generation is typically achieved through techniques such as photodissociation or collision-activated dissociation (CAD). nih.govrsc.org In this process, the precursor molecule is first protonated at the amine group to form an anilinium ion. Subsequent energy input induces the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the structure. This results in the formation of a 4-dehydro-2-methoxyanilinium ion—a distonic radical cation where the positive charge is localized on the ammonium (B1175870) group and the radical site resides on the C4 position of the phenyl ring. nih.gov
Studies on analogous charged phenyl radicals have demonstrated that their gas-phase reactions, such as iodine atom abstraction from alkyl iodides or addition to unsaturated systems, are characteristic of neutral phenyl radicals. nih.gov This indicates that the radical site is the primary center of reactivity. However, the charge site is not merely a spectator; it influences the reaction rates through through-space electronic effects. purdue.edu The ability to generate these specific radical structures allows for detailed mechanistic studies of fundamental radical reactions in a controlled environment. rsc.org
Table 1: Generation and Characteristics of Distonic Radical Ions from Aniline Precursors
| Precursor | Generation Method | Resulting Ion | Key Features |
|---|---|---|---|
| Protonated 4-Iodo-2-methoxyaniline | Photodissociation / CAD | 4-dehydro-2-methoxyanilinium ion | Charge on -NH3+ group, radical on C4 of the phenyl ring. |
| Protonated 3-Iodoaniline | Collision-Activated Dissociation | 3-dehydroanilinium ion | Spatially separated charge and radical sites. |
Influence of Oriented Electric Fields (OEFs) on Radical Addition and Abstraction
The fixed, rigid separation between the charge and radical sites in distonic ions like the 4-dehydro-2-methoxyanilinium ion creates a strong internal, oriented electric field (OEF). rsc.org This OEF can significantly modulate the reactivity at the remote radical site through electrostatic catalysis. The field's influence is highly directional and depends on the nature of the reaction's transition state. nih.govanu.edu.au
Research using various distonic ions has shown that OEFs can predictably accelerate or decelerate radical reactions. rsc.org
Radical Addition: For a reaction such as the addition of molecular oxygen to the phenyl radical site, the rate is influenced by the interaction between the OEF and the dipole moment of the transition state. A positive charge (as in the anilinium ion) can stabilize a transition state with developing negative charge, thereby lowering the activation barrier and accelerating the reaction.
Radical Abstraction: In competitive reactions, such as hydrogen versus chlorine atom abstraction from chloroform, the OEF can alter the selectivity. The field can differentially stabilize the respective transition states, favoring one pathway over the other based on electrostatic interactions. rsc.org
These findings demonstrate that by using precursors like 4-iodo-2-methoxyaniline to create distonic ions, the inherent charge can be leveraged as a "functional group" to catalytically control radical reactivity through space, offering profound insights into reaction mechanisms and potential avenues for catalyst design. rsc.org
Precursor in Ligand and Functional Material Development
The distinct substitution pattern of this compound makes it a versatile building block for synthesizing complex organic molecules such as ligands for coordination chemistry and components of advanced materials.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have become ubiquitous as ligands in organometallic catalysis and as organocatalysts in their own right. beilstein-journals.org Their precursors are typically stable imidazolium (B1220033) or imidazolinium salts. Substituted anilines are common starting materials for the synthesis of NHCs with bulky aryl substituents that confer specific steric and electronic properties. nih.gov
A direct synthetic route to an NHC precursor using 4-iodo-2-methoxyaniline involves a two-step process:
Diimine Formation: Two equivalents of 4-iodo-2-methoxyaniline are condensed with one equivalent of glyoxal (B1671930) (an aqueous solution of ethanedial) under acidic catalysis. This Schiff base condensation reaction yields an N,N'-bis(4-iodo-2-methoxyphenyl)ethane-1,2-diimine. beilstein-journals.org
Cyclization: The resulting diimine is then reacted with paraformaldehyde and a proton source, such as hydrogen chloride, to construct the central five-membered ring. This cyclization step affords the target imidazolium salt: 1,3-bis(4-iodo-2-methoxyphenyl)imidazolium chloride. beilstein-journals.org
This precursor can be readily deprotonated with a strong base to generate the free NHC in situ for use in catalytic applications. The presence of the iodo- and methoxy- groups on the N-aryl rings allows for fine-tuning of the ligand's electronic properties or for post-synthetic modification.
Table 2: Plausible Synthesis of an NHC Precursor
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | 4-Iodo-2-methoxyaniline (2 eq.), Glyoxal (1 eq.) | N,N'-bis(4-iodo-2-methoxyphenyl)ethane-1,2-diimine | Condensation |
Preparation of Polydentate Ligands for Coordination Chemistry
Polydentate ligands are crucial in coordination chemistry for creating stable metal complexes with well-defined geometries. Aniline derivatives are frequently used to install bulky N-donor groups onto a central scaffold. researchgate.net 4-Iodo-2-methoxyaniline can be employed in the synthesis of multidentate ligands, such as bis(imino)pyridines.
The synthesis is typically a one-step Schiff base condensation. Reacting two equivalents of 4-iodo-2-methoxyaniline with one equivalent of 2,6-diacetylpyridine (B75352) or 2,6-diformylpyridine, usually with acid catalysis and removal of water, yields a pentadentate N₅ ligand. researchgate.net The resulting ligand features a central pyridine ring flanked by two imine groups, each bearing a 4-iodo-2-methoxyphenyl substituent. Such ligands are known to form highly stable complexes with a range of transition metals, which are often active as catalysts in polymerization and other organic transformations. The iodo-substituent provides a reactive handle for further functionalization of the ligand or the resulting metal complex.
Integration into Advanced Organic Materials
The development of advanced organic materials for electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the synthesis of extended π-conjugated systems. researchgate.net Aryl iodides are exceptionally useful building blocks in this context due to their reactivity in palladium-catalyzed cross-coupling reactions.
4-Iodo-2-methoxyaniline is a valuable precursor for these materials, primarily through the Sonogashira coupling reaction. organic-chemistry.org This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, creating an arylene-ethynylene structure. nih.gov By reacting 4-iodo-2-methoxyaniline with various alkynes, this building block can be integrated into conjugated polymers or oligomers. organic-chemistry.org
For example, a copper- and palladium-free Sonogashira coupling of o-iodoanilines with terminal alkynes has been shown to efficiently produce 2-ethynylaniline derivatives. organic-chemistry.orgnih.gov These products can undergo subsequent intramolecular cyclization to form substituted indoles, which are important heterocyclic scaffolds in pharmaceuticals and functional materials. The methoxy and amine groups on the 4-iodo-2-methoxyaniline precursor can help modulate the electronic properties (e.g., HOMO/LUMO levels) of the final conjugated material.
Computational and Theoretical Investigations of 4 Iodo 2 Methoxyaniline Hydrochloride
Density Functional Theory (DFT) Studies
DFT has become a primary method for assessing the structural and spectral properties of organic molecules due to its balance of accuracy and computational cost. irjweb.comresearchgate.net It is used to investigate geometry, electronic structure, spectroscopic parameters, and reactivity.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible groups, such as the methoxy (B1213986) and amine groups in 4-Iodo-2-methoxyaniline (B3028814), conformational analysis is crucial to identify different stable isomers (conformers) and their relative energies.
Table 1: Representative Conformational Data for o-Anisidine (B45086) (a proxy for 4-Iodo-2-methoxyaniline) Data sourced from a DFT study on o-anisidine. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-H) |
| Conf1 | 0.00 | ~150° |
| Conf2 | ~0.02 | ~-150° |
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for Aniline (B41778) Derivatives This table presents representative data from various computational studies on related molecules to illustrate expected values.
| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Aniline | B3LYP/6-31+G(d,p) | -5.58 | -0.21 | 5.37 |
| o-Anisidine | B3LYP/6-311++G** | -5.21 | -0.41 | 4.80 |
| 4-Nitroaniline | B3LYP/6-311G(d,p) | -6.65 | -2.62 | 4.03 |
DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis can provide the frequencies and intensities of infrared (IR) and Raman bands. mdpi.com These calculations are typically performed under the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors. nih.gov For o-anisidine, DFT calculations have shown excellent correlation with experimental FT-IR and FT-Raman spectra, allowing for detailed assignments of vibrational modes, including C-H stretching, N-H stretching, and ring vibrations. researchgate.net Similar accuracy would be expected for 4-Iodo-2-methoxyaniline.
NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These calculations can predict both ¹H and ¹³C NMR spectra with reasonable accuracy, aiding in the assignment of experimental signals. nih.gov A computational study on o-anisidine successfully assigned its ¹H and ¹³C NMR signals by correlating calculated chemical shifts with experimental data. researchgate.net Such a study for 4-Iodo-2-methoxyaniline would be valuable for confirming its structure and understanding the electronic environment of each nucleus.
Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for o-Anisidine Data sourced from a DFT study on o-anisidine. researchgate.net
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C1 (-NH₂) | 147.1 | 146.8 |
| C2 (-OCH₃) | 121.9 | 121.3 |
| C3 | 111.4 | 110.5 |
| C4 | 121.7 | 121.1 |
| C5 | 115.6 | 115.1 |
| C6 | 119.2 | 118.7 |
| C7 (-CH₃) | 55.7 | 55.3 |
Conceptual DFT provides a framework for defining and calculating chemical reactivity indices based on the electronic structure. nih.gov These indices help to quantify and predict the reactivity of molecules. Key global reactivity descriptors derived from HOMO and LUMO energies include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to charge transfer.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com
Nucleophilicity Index (N): Measures the electron-donating capability. nih.gov
For substituted anilines, the amino group makes the molecule a good nucleophile. The distribution of these properties can also be analyzed locally. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In o-anisidine, the MEP map shows negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack, while positive potential (blue regions) is found around the amine hydrogens. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states.
Understanding a chemical reaction mechanism involves characterizing the potential energy surface (PES) that connects reactants to products. A crucial point on the PES is the transition state (TS), which is a first-order saddle point representing the energy maximum along the reaction pathway. Locating the TS geometry and its energy (the activation barrier) is essential for understanding reaction kinetics.
Once a transition state is located, its identity is confirmed by vibrational frequency analysis (a TS has exactly one imaginary frequency) and by performing an Intrinsic Reaction Coordinate (IRC) calculation. mdpi.comscm.com The IRC analysis traces the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products. scm.comvcu.edu
Computational studies have elucidated the mechanisms of various reactions involving anilines. For example, the mechanism of aniline's reaction with hydroxyl radicals has been computed, identifying addition and hydrogen abstraction pathways and their respective transition states. mdpi.com Similarly, the mechanism for the electrophilic chlorination of aniline has been studied, confirming that the reaction proceeds through a stable intermediate Wheland complex. researchgate.net These types of computational studies could be applied to reactions involving 4-Iodo-2-methoxyaniline hydrochloride to understand its reactivity in processes like electrophilic substitution, where the interplay between the activating amino and methoxy groups and the deactivating iodo group would determine the reaction outcome. byjus.com
Energetic Profiles and Activation Barriers for Key Reactions
Computational chemistry provides powerful tools to investigate the reaction mechanisms of molecules like this compound. By calculating the energetic profiles and activation barriers, researchers can predict the feasibility and kinetics of various chemical transformations. For aniline derivatives, these reactions can include electrophilic aromatic substitution, oxidation, and N-functionalization.
The energetic profile of a reaction is a representation of the potential energy of the system as it progresses from reactants to products. Key points on this profile include local minima, which correspond to stable intermediates, and transition states, which are energy maxima that represent the bottleneck of the reaction. The energy difference between the reactants and the transition state is known as the activation barrier or activation energy (Ea).
Density Functional Theory (DFT) is a commonly employed computational method for these calculations, often using functionals like B3LYP with an appropriate basis set. For a hypothetical reaction involving this compound, the process would involve:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactants and products.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
These calculations would yield crucial data, as illustrated in the hypothetical data table below for a generic electrophilic substitution reaction.
| Species | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| Reactants | 0.0 | - | - |
| Transition State | 25.0 | 25.0 | Formation of new C-E bond |
| Intermediate | 5.0 | - | Tetrahedral carbon in the ring |
| Products | -10.0 | - | - |
Solvent Effects in Computational Catalysis and Reactivity
The inclusion of solvent effects is critical for accurately modeling chemical reactions in the liquid phase, as the solvent can significantly influence the stability of reactants, products, and transition states. For a charged species like this compound, solvent interactions are particularly important.
There are two primary models for incorporating solvent effects in computational chemistry:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can provide a good first approximation of solvent effects.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally expensive but can provide a more detailed and accurate picture of the solvation environment.
The choice of model depends on the specific system and the desired level of accuracy. For reactions involving this compound, an explicit model might be necessary to accurately capture the hydrogen bonding between the anilinium ion and protic solvents.
Intermolecular Interactions and Solid-State Modeling
Hydrogen Bonding Strength and Directionality
The this compound molecule possesses functional groups capable of participating in hydrogen bonding. The anilinium group (-NH3+) is a strong hydrogen bond donor, while the methoxy group (-OCH3) and the chloride ion (Cl-) can act as hydrogen bond acceptors. The iodine atom can also participate in halogen bonding, a non-covalent interaction with similar characteristics to hydrogen bonding.
The strength and directionality of these hydrogen bonds play a crucial role in determining the crystal packing of the solid-state structure. Computational methods can be used to analyze these interactions. For instance, the strength of a hydrogen bond can be estimated by calculating the interaction energy between the donor and acceptor molecules. The directionality can be assessed by examining the geometry of the hydrogen bond, specifically the D-H···A angle, where D is the donor atom, H is the hydrogen atom, and A is the acceptor atom. An angle close to 180° indicates a strong, linear hydrogen bond.
In aprotic solvents, intramolecular hydrogen bonding might also be a factor to consider, although intermolecular hydrogen bonds with the solvent would likely dominate in protic solvents. The relative strengths of different types of hydrogen bonds, such as N-H···O and N-H···Cl, can be compared computationally to understand the preferred interactions in the crystal lattice.
Hirshfeld Surface and Quantum Chemical Topology Analysis
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It is based on partitioning the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities) is greater than that of all other promolecules. The resulting surface encloses the molecule and can be colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contacts.
The following table shows typical contributions of different contacts for related aniline derivatives, giving an indication of what might be expected for this compound.
| Contact Type | Contribution Range (%) | Description |
|---|---|---|
| H···H | 30 - 50 | Represents contacts between hydrogen atoms on adjacent molecules. |
| C···H/H···C | 10 - 30 | Indicates interactions between carbon and hydrogen atoms. |
| O···H/H···O | 5 - 20 | Corresponds to hydrogen bonding and other close contacts involving oxygen. |
| I···H/H···I | 1 - 10 | Highlights contacts involving the iodine atom. |
| Cl···H/H···Cl | 5 - 15 | Represents interactions with the chloride counter-ion. |
Quantum Chemical Topology (QCT) analysis provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. One of the most well-known QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM).
QTAIM partitions the molecular space into atomic basins based on the gradient vector field of the electron density. By analyzing the properties of the electron density at bond critical points (BCPs) — points between two atoms where the gradient of the electron density is zero — one can classify the nature of the interaction. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between covalent bonds and closed-shell interactions, such as hydrogen bonds and van der Waals forces.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation
Molecular Dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. By solving Newton's equations of motion for the system, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes, diffusion, and solvation.
For this compound in solution, an MD simulation could be used to:
Study Solvation Structure: Analyze the arrangement of solvent molecules around the solute to understand the solvation shell structure. This can be quantified by calculating radial distribution functions (RDFs), which give the probability of finding a solvent molecule at a certain distance from a solute atom.
Investigate Dynamic Properties: Calculate dynamic properties such as the diffusion coefficient of the solute and the residence time of solvent molecules in the first solvation shell.
Explore Conformational Dynamics: Observe the flexibility of the molecule and the transitions between different conformations over time.
To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for obtaining accurate results. The simulation would typically involve placing the solute molecule in a box of solvent molecules and simulating the system for a period of nanoseconds to microseconds.
The results of an MD simulation can provide a detailed picture of the behavior of this compound in a solvent, complementing the static picture provided by quantum chemical calculations.
Conclusion and Future Research Directions
Synthesis of 4-Iodo-2-methoxyaniline (B3028814) Hydrochloride
The preparation of 4-Iodo-2-methoxyaniline hydrochloride is a multi-step process that typically begins with a suitable aniline (B41778) precursor. A common synthetic strategy involves the direct iodination of 2-methoxyaniline. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. Following the successful installation of the iodine atom at the para position relative to the amino group, the resulting 4-iodo-2-methoxyaniline is then treated with hydrochloric acid to afford the corresponding hydrochloride salt. This acid-base reaction protonates the amino group, enhancing the compound's stability and modifying its solubility profile.
Alternative synthetic routes may commence from different starting materials, such as 4-methoxybenzene-1-sulfonyl chloride, which can undergo a series of transformations including nitration, reduction, and iodination to yield the target aniline. nih.gov The final step in any of these pathways is the formation of the hydrochloride salt.
Table 1: Key Reagents in the Synthesis of Substituted Anilines
| Reagent | Role in Synthesis |
|---|---|
| 2-Methoxyaniline | Starting material for direct iodination |
| Iodine monochloride | Iodinating agent |
| N-Iodosuccinimide | Iodinating agent |
Advanced Structural and Spectroscopic Characterization Techniques
The definitive identification and characterization of this compound rely on a suite of advanced analytical methods. These techniques provide crucial information about the compound's molecular structure, purity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the ammonium (B1175870) protons. The chemical shifts and coupling constants of the aromatic protons provide confirmation of the substitution pattern on the benzene (B151609) ring.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include N-H stretching bands for the ammonium group, C-O stretching for the methoxy group, and C-I stretching.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Table 2: Spectroscopic Data for Related Iodo-Aniline Compounds
| Technique | Observed Features for Similar Compounds |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons typically appear in the range of δ 6.7-7.5 ppm. rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for methoxy carbon around δ 56 ppm and aromatic carbons from δ 84-153 ppm. rsc.org |
| FT-IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds. |
Novel Synthetic Applications in Cross-Coupling and Heterocyclic Chemistry
The presence of the iodo group makes this compound a valuable substrate for a variety of cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, it can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.
In the realm of heterocyclic chemistry, this compound serves as a key building block. The amino and iodo functionalities can be utilized in cyclization reactions to construct various heterocyclic systems. For example, it can be used in the synthesis of benzothiazoles, which are important scaffolds in medicinal chemistry. The amino group can react with a suitable electrophile, followed by an intramolecular cyclization involving the iodo-substituted carbon.
Role of Computational Chemistry in Understanding Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.govchemrxiv.org DFT calculations can be used to predict NMR and IR spectra, which aids in the interpretation of experimental data. chemrxiv.org
Furthermore, computational methods can provide insights into the molecule's reactivity. nih.gov The calculation of molecular orbitals (HOMO and LUMO) helps to identify the sites most susceptible to electrophilic and nucleophilic attack. The electrostatic potential map can visualize the electron distribution and predict intermolecular interactions. Such studies are invaluable for designing new reactions and understanding reaction mechanisms involving this compound. nih.govchemrxiv.org
Emerging Avenues for Research on this compound
The unique structural features of this compound open up several exciting avenues for future research.
While its role in cross-coupling reactions is well-established, there is potential for this compound and its derivatives to be used in other catalytic applications. For instance, metal complexes incorporating ligands derived from 4-Iodo-2-methoxyaniline could be explored as catalysts in a variety of organic transformations. The electronic properties of the aniline scaffold can be fine-tuned by modifying the substituents, potentially leading to catalysts with enhanced activity and selectivity.
The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of advanced functional materials. Its derivatives could be incorporated into polymers to create materials with specific optical or electronic properties. The potential for forming extended conjugated systems through cross-coupling reactions makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Iodo-2-methoxyaniline |
| 2-methoxyaniline |
| 4-methoxybenzene-1-sulfonyl chloride |
| Iodine monochloride |
| N-Iodosuccinimide |
| Hydrochloric acid |
Development of Sustainable Synthetic Routes
The synthesis of substituted anilines, including this compound, has traditionally relied on methods that can be cumbersome or involve hazardous materials. nih.gov Future research is increasingly focused on developing "green" and sustainable synthetic pathways that are more environmentally benign, efficient, and cost-effective. Key areas for future investigation in the sustainable synthesis of this compound include the use of aqueous solutions to replace organic solvents, the avoidance of transition metal catalysts, and the development of one-pot syntheses to minimize waste and improve efficiency. tandfonline.com
One promising avenue is the exploration of novel methods for producing a range of substituted anilines using adaptable, pH-sensitive cyclization chemistry. nih.govresearchgate.net Such approaches aim to be inexpensive, simple, fast, and effective at room temperature, making them highly scalable for industrial applications. nih.gov Research into microwave-assisted green synthesis presents another viable alternative, which can significantly decrease reaction times and simplify purification processes. tandfonline.com The development of synthetic routes starting from readily available and less hazardous precursors is also a critical goal. For instance, methods have been developed to generate substituted anilines from benzyl (B1604629) azides or isatoic anhydride-8-amide, showcasing the potential for innovative and safer starting materials. nih.govchemrxiv.org
Future efforts will likely concentrate on optimizing these green methodologies for the specific synthesis of this compound, aiming for high yields and purity while adhering to the principles of sustainable chemistry.
Exploration of its Role in Bio-inspired Chemical Systems
The unique combination of an aniline structure with iodine and methoxy functional groups in this compound suggests its potential for exploration in bio-inspired chemical systems. Iodine itself plays a significant role in biological systems, most notably in the biosynthesis of thyroid hormones, and it is also recognized for its antioxidant properties as a scavenger of reactive oxygen species (ROS). nih.gov These inherent biological functions of iodine provide a foundation for investigating the role of organoiodine compounds in mimicking biological processes.
Future research could explore the use of this compound or its derivatives as components in the development of novel catalysts. Molecular iodine is known to be an effective, inexpensive, and nontoxic catalyst for a wide range of organic transformations, including the formation of new carbon-nitrogen bonds. researchgate.net Investigating whether this catalytic activity can be harnessed in bio-inspired systems, for example, in synthetic enzyme models, is a compelling direction. The presence of the aniline and methoxy groups could modulate the electronic properties and reactivity of the iodine atom, potentially leading to catalysts with high selectivity and efficiency.
Furthermore, the structural motifs present in 4-Iodo-2-methoxyaniline are found in various pharmacologically active compounds. nih.gov This suggests a potential for using this compound as a building block in the synthesis of new bio-inspired molecules with therapeutic applications. Research could focus on incorporating this fragment into larger structures designed to interact with specific biological targets, drawing inspiration from naturally occurring bioactive molecules. The exploration of iodinated compounds in the context of bio-inspired materials and catalysis is an emerging field with the potential for significant discoveries.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-2-methoxyaniline hydrochloride, and how can purity (>97%) be ensured?
- Methodology : Begin with iodination of 2-methoxyaniline derivatives using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Purify intermediates via recrystallization from ethanol/water mixtures. For the hydrochloride salt formation, treat the free base with HCl gas in anhydrous diethyl ether. Monitor purity via HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity using H/C NMR and FT-IR spectroscopy. Batch-specific Certificates of Analysis (COA) should include residual solvent testing (e.g., GC-MS) and elemental analysis .
Q. How should researchers characterize this compound to resolve ambiguities in spectroscopic data?
- Methodology : Combine multiple spectroscopic techniques:
- NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) to literature analogs. Use C DEPT to distinguish quaternary carbons.
- Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS and observe iodine isotopic patterns (1:1 ratio for [M] and [M+2] peaks).
- XRD : Resolve crystallographic ambiguities by growing single crystals in methanol/ethyl acetate and analyzing unit cell parameters .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology : Store in amber glass vials under inert gas (argon or nitrogen) at −20°C. Avoid exposure to light, moisture, and oxidizing agents. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like de-iodinated analogs or methoxy cleavage byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and evaluate iodine's leaving-group propensity. Compare activation energies for Suzuki-Miyaura couplings using Pd(PPh) vs. PdCl(dppf). Validate predictions experimentally via kinetic studies (monitored by F NMR if fluorinated partners are used) .
Q. What strategies resolve contradictions in reported biological activity data for iodinated aniline derivatives?
- Methodology :
- Data Harmonization : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain divergent results.
- SAR Analysis : Compare activity of this compound with fluoro/bromo analogs to isolate electronic vs. steric effects .
Q. How can researchers design experiments to study degradation pathways under oxidative conditions?
- Methodology : Expose the compound to HO/UV light or Fenton’s reagent (Fe/HO). Track degradation via:
- GC-MS : Identify volatile byproducts (e.g., iodomethane).
- IC : Quantify iodide release.
- EPR : Detect radical intermediates (e.g., methoxy or aryl radicals) .
Q. What retrosynthetic approaches are viable for scaling up this compound while minimizing hazardous intermediates?
- Methodology : Prioritize atom-economical routes using Pistachio/BKMS database-guided retrosynthesis. Avoid diazonium intermediates (risk of explosion); instead, employ direct iodination via electrophilic substitution. Optimize solvent selection (e.g., replace chlorinated solvents with cyclopentyl methyl ether) to improve EHS profiles .
Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
